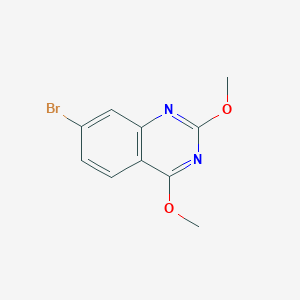
7-Bromo-2,4-dimethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,4-dimethoxyquinazoline: is a heterocyclic organic compound with the molecular formula C10H9BrN2O2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of bromine and methoxy groups in its structure makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dimethoxyquinazoline typically involves the bromination of 2,4-dimethoxyquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to control the reaction conditions more precisely. This method allows for better heat and mass transfer, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2,4-dimethoxyquinazoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives with altered oxidation states.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Chemistry: 7-Bromo-2,4-dimethoxyquinazoline is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it suitable for the synthesis of various heterocyclic compounds .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of anticancer agents. Its derivatives have been studied for their ability to inhibit specific enzymes and receptors involved in cancer cell proliferation .
Industry: In the chemical industry, it is used in the synthesis of dyes, pigments, and other fine chemicals. Its derivatives are also explored for their potential use in materials science .
Mechanism of Action
The biological activity of 7-Bromo-2,4-dimethoxyquinazoline and its derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes and receptors. For instance, some derivatives inhibit tyrosine kinases, which are crucial for the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds can effectively reduce the proliferation of cancer cells .
Comparison with Similar Compounds
7-Bromo-2,4-dimethoxyquinoline: Similar structure but with a quinoline core.
7-Bromo-2,4-dimethoxyquinoxaline: Contains a quinoxaline core instead of quinazoline.
7-Bromo-2,4-dimethoxybenzoxazine: Features a benzoxazine core.
Uniqueness: 7-Bromo-2,4-dimethoxyquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
7-bromo-2,4-dimethoxyquinazoline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-7-4-3-6(11)5-8(7)12-10(13-9)15-2/h3-5H,1-2H3 |
InChI Key |
TTXHSVYTYAJUPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















